molecular formula C25H26N4O B11192510 6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11192510
M. Wt: 398.5 g/mol
InChI Key: NFFVMRYVYGTVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused tricyclic scaffold comprising a triazole and quinazolinone moiety. The structure features a 2-methylphenyl substituent at position 6 and a 4-(propan-2-yl)phenyl group at position 7. These substituents likely influence its physicochemical properties (e.g., solubility, logP) and biological activity.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

6-(2-methylphenyl)-9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H26N4O/c1-15(2)17-8-10-18(11-9-17)24-23-21(28-25-26-14-27-29(24)25)12-19(13-22(23)30)20-7-5-4-6-16(20)3/h4-11,14-15,19,24H,12-13H2,1-3H3,(H,26,27,28)

InChI Key

NFFVMRYVYGTVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)C(C)C)C(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as targeting specific enzymes or receptors in disease pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazolinone structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

Triazoloquinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with similar compounds:

Compound Substituents Molecular Weight logP Key Findings
6-(2-Methylphenyl)-9-[4-(propan-2-yl)phenyl]-...-one (Target Compound) 6: 2-methylphenyl; 9: 4-isopropyl ~366.4 (estimated) ~3.5† Hypothesized enhanced lipophilicity due to isopropyl group .
6-(4-Methoxyphenyl)-9-phenyl-...-one () 6: 4-methoxyphenyl; 9: phenyl 358.4 3.34 Improved solubility vs. non-polar analogs; moderate antimicrobial activity .
6-(2-Hydroxyphenyl)-9-phenyl-...-one () 6: 2-hydroxyphenyl; 9: phenyl 358.4 2.8 Polar hydroxyl group enhances hydrogen bonding; lower logP .
9-(2-Chlorophenyl)-6,6-dimethyl-...-one () 9: 2-chlorophenyl; 6: dimethyl 328.8 3.34 Chlorine atom increases electrophilicity; used in kinase inhibition studies .
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-...-one () 9: 4-diethylaminophenyl; 6: dimethyl 365.48 3.57 Bulky diethylamino group may improve receptor binding; higher logP .

†Estimated based on substituent contributions.

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s isopropyl group (logP ~3.5) suggests better membrane permeability than hydroxyl- or methoxy-substituted analogs (logP 2.8–3.34) but lower than diethylamino derivatives (logP 3.57) .
  • Bioactivity: Chlorophenyl and diethylamino analogs show promise in kinase inhibition and receptor agonism, respectively . The target compound’s methyl and isopropyl groups may optimize CNS penetration due to balanced hydrophobicity.

Biological Activity

The compound 6-(2-methylphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one represents a class of quinazoline derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H24N4O
  • Molecular Weight : 364.46 g/mol

The compound features a quinazolinone core fused with a triazole ring, which is known to influence its biological properties.

Anticancer Activity

Quinazoline derivatives, including those similar to the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). For instance, a series of quinazoline derivatives demonstrated significant inhibitory activity against Aurora kinases, which are crucial for cell division and proliferation .
  • Cell Line Studies : In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects on several cancer cell lines, including A549 (lung cancer), K-562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia) cells. Compounds similar to the one discussed have been reported to induce apoptosis and inhibit tumor growth in these models .

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Some studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α in human cell lines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of quinazoline derivatives. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Summary of Biological Activities

Activity TypeMechanism of ActionExample Cell Lines/Organisms
AnticancerInhibition of kinases (e.g., EGFR, PDGFR)A549, K-562, HL-60
Anti-inflammatoryInhibition of cytokine productionHuman promyelocytic cell line
AntimicrobialDisruption of cell wall synthesisStaphylococcus aureus, E. coli

Case Study 1: Anticancer Efficacy

A study investigating a series of quinazoline derivatives found that one compound exhibited significant cytotoxicity against the A549 cell line with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of a related quinazoline derivative in a mouse model of inflammation. The results showed a marked reduction in paw edema and TNF-α levels compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.